molecular formula C11H15ClN4 B12946082 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No.: B12946082
M. Wt: 238.72 g/mol
InChI Key: BKHRANYMLUGPAH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be achieved through a one-pot synthesis method. This involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . The reaction is mild, efficient, and operationally simple, providing a facile access to the desired triazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolopyridine compounds .

Comparison with Similar Compounds

3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds share a similar triazolopyridine core structure but differ in their substituents and specific biological activities. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been studied as potential c-Met kinase inhibitors with promising antiproliferative activities . The uniqueness of this compound lies in its specific piperidyl substitution, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride

InChI

InChI=1S/C11H14N4.ClH/c1-2-8-15-10(3-1)13-14-11(15)9-4-6-12-7-5-9;/h1-3,8-9,12H,4-7H2;1H

InChI Key

BKHRANYMLUGPAH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CC=C3.Cl

Origin of Product

United States

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